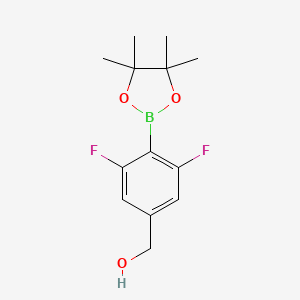
2-(2-Thienyl)-5-ethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thienyl)-5-ethyl-1H-pyrrole, also known as 2TE-5EP, is a heterocyclic compound with a thiophene ring, an ethyl substituent, and a pyrrole ring. It is a versatile and useful compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
2-(2-Thienyl)-5-ethyl-1H-pyrrole has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of novel polymers, as a starting material for the synthesis of other thiophene-based compounds, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of organic dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-Thienyl)-5-ethyl-1H-pyrrole is not well understood. However, it is known that the thiophene ring can act as an electron donor, while the pyrrole ring can act as an electron acceptor. This allows the compound to act as a Lewis acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Thienyl)-5-ethyl-1H-pyrrole have not been extensively studied. However, it has been shown to have anti-inflammatory and anti-bacterial properties in vitro. It has also been shown to have anti-cancer effects in mouse models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Thienyl)-5-ethyl-1H-pyrrole is a versatile compound with a wide range of applications in synthetic organic chemistry, medicinal chemistry, and materials science. It is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that it is a relatively unstable compound and can decompose under certain conditions.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-Thienyl)-5-ethyl-1H-pyrrole. These include further exploration of its anti-inflammatory, anti-bacterial, and anti-cancer properties. It could also be used as a starting material in the synthesis of other thiophene-based compounds, or as a building block in the synthesis of novel polymers. Additionally, it could be used as a ligand in coordination chemistry, or as a reagent in the synthesis of organic dyes and pigments.
Méthodes De Synthèse
The synthesis of 2-(2-Thienyl)-5-ethyl-1H-pyrrole has been reported in several publications. It is typically synthesized from commercially available 2-thiophenecarboxaldehyde, which is reacted with ethylmagnesium bromide in the presence of a base such as potassium carbonate. The resulting compound is then reacted with 1-chloro-2-methylpyrrole and the product is recrystallized from an appropriate solvent.
Propriétés
IUPAC Name |
2-ethyl-5-thiophen-2-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-8-5-6-9(11-8)10-4-3-7-12-10/h3-7,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOMYISIMWIONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-5-ethyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)






![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)
